N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide
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Overview
Description
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a phenyl group, a pyrrolidine ring, and a cyclohexyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide typically involves the reaction of N-methyl-2-phenylacetamide with a cyclohexyl derivative containing a pyrrolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or lutidine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylacetamides and pyrrolidine derivatives, such as:
- N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)ethyl)acetamide
- N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)propyl)acetamide
- N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)butyl)acetamide .
Uniqueness
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
142325-40-4 |
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Molecular Formula |
C19H28N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-2-phenyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C19H28N2O/c1-20(19(22)15-16-9-3-2-4-10-16)17-11-5-6-12-18(17)21-13-7-8-14-21/h2-4,9-10,17-18H,5-8,11-15H2,1H3 |
InChI Key |
YYQWHXMAQHKNHD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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